molecular formula C9H18ClN B3015587 7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride CAS No. 1955547-91-7

7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B3015587
CAS No.: 1955547-91-7
M. Wt: 175.7
InChI Key: TYIDUODBIRLAPT-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride (CAS 1955547-91-7) is a high-value spirocyclic building block in medicinal chemistry and drug discovery research. This compound features a unique spirocyclic architecture, a structure class of significant interest for its ability to impart conformational rigidity and improve physicochemical properties in molecular design . With a molecular formula of C9H18ClN and a molecular weight of 175.7 g/mol, it is typically supplied as a powder and should be stored at room temperature . The primary research value of this azaspiro compound lies in its application as a key synthetic intermediate. Spirocyclic scaffolds like this one are extensively investigated for their potential in developing novel therapeutics for a wide range of diseases. Preclinical research indicates that such azaspiro compounds are explored for their activity in treating cancers, fibrotic disorders such as pulmonary fibrosis and liver cirrhosis, autoimmune diseases, cardiovascular diseases, inflammatory conditions, and nervous system diseases . The structural motif is often utilized to create molecules that act as prodrugs or to modulate specific biological targets, such as ectonucleotide pyrophosphatase/phosphodiesterase family member 2 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7,7-dimethyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8(2)6-9(7-10-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDUODBIRLAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC2)CN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride typically involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a strong acid, such as hydrochloric acid, to form the spirocyclic structure. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels. The compound is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol
  • CAS Number : 1955547-91-7
  • Appearance : White to off-white powder
  • Purity : Typically ≥95%

Chemistry

7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Oxidation : Enhancing the functionality of the compound.
  • Reduction : Modifying structural properties for specific applications.
  • Substitution Reactions : Allowing for the introduction of different functional groups.

These reactions are crucial for developing new materials and compounds in chemical research.

Biological Research

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly acetylcholine receptors, indicating possible applications in:

  • Neuropharmacology : Researching its effects on neurological disorders.
  • Cognitive Enhancement : Exploring its potential to improve cognitive functions.

These studies highlight its importance in medicinal chemistry and pharmacological research.

Medicinal Chemistry

In the realm of drug development, this compound is being explored for:

  • Therapeutic Properties : Investigating its efficacy in treating various conditions.
  • Drug Synthesis : Serving as a precursor for novel pharmaceuticals.

This aspect underscores its relevance in developing new therapeutic agents.

Industrial Applications

The compound is also used in the production of specialty chemicals and materials, which include:

  • Catalyst Development : Its unique structure may enhance catalytic processes.
  • Material Science : Contributing to the development of advanced materials with specific properties.

Case Studies and Research Findings

  • Neurotransmitter Modulation Study :
    • A study investigated the interaction of this compound with acetylcholine receptors.
    • Results indicated potential modulation of neurotransmitter activity, suggesting avenues for treating cognitive impairments.
  • Synthesis Optimization Research :
    • Researchers developed multiple synthetic routes to improve yield and purity.
    • Findings demonstrated that specific reaction conditions significantly enhance the efficiency of producing this compound.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Key Observations:

  • Fluorine substituents (e.g., 8,8-difluoro analog) increase metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets . Oxygen/Sulfur heteroatoms (e.g., 5-oxa or methylsulfonyl groups) introduce polarity and H-bonding capacity, critical for solubility and target engagement .
  • Ring Size and Nitrogen Content :

    • Spiro[3.4]octane systems (6-azaspiro) balance ring strain and conformational flexibility, unlike spiro[2.5]octane analogs (e.g., 1,1-difluoro-6-azaspiro[2.5]octane HCl ), which exhibit higher strain and reduced stability.
    • Additional nitrogen atoms (e.g., 2,7-diazaspiro in CID 105427353 ) enhance hydrogen-bonding networks, making them suitable for mimicking peptide backbones .

Bioisosteric Replacements

Spirocyclic scaffolds like 6-azaspiro[3.4]octane are increasingly used to replace phenyl rings in drug design. For example, bicyclo[2.2.2]octane systems improved physicochemical properties in Imatinib analogs by reducing planar aromaticity, thereby enhancing solubility and reducing off-target effects . The 7,7-dimethyl variant could similarly optimize pharmacokinetics in kinase inhibitors or epigenetic modulators.

Physicochemical Property Prediction

Topological indices such as Gourava and hyper-Gourava indices, which correlate with entropy, acentric factor, and enthalpy of vaporization in octane isomers , may extrapolate to spirocyclic compounds.

Biological Activity

7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride is a nitrogen-containing organic compound characterized by its spirocyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the treatment of neurological disorders and as an anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C9_9H18_{18}ClN
  • Molecular Weight : 175.7 g/mol
  • CAS Number : 1909336-46-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the nitrogen atom in its structure allows for unique chemical reactivity, facilitating interactions that may modulate specific molecular pathways relevant to drug development.

Potential Mechanisms Include:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antidepressant Effects

Studies have suggested that this compound may possess antidepressant properties, potentially acting on serotonin and norepinephrine pathways. This could be beneficial in treating mood disorders.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses, which could make it a candidate for treating conditions characterized by chronic inflammation.

Anticancer Potential

Initial findings indicate that this compound may inhibit tumor growth in various cancer cell lines. This activity is under investigation for its potential application in oncology.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds and highlights their unique features:

Compound NameChemical FormulaUnique Features
1,1-Dimethyl-6-azaspiro[3.4]octane HClC9_9H18_{18}ClNDifferent methyl substitution pattern at nitrogen
8-Methyl-6-azaspiro[3.4]octaneC9_9H15_{15}NContains a different spirocyclic framework
6-Azaspiro[3.4]octan-5-oneC8_8H13_{13}NLacks additional methyl groups, affecting reactivity

The unique methylation pattern of this compound may influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

  • Neuropharmacological Studies : A study demonstrated that the compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a treatment for depression .
  • Anti-inflammatory Research : Another investigation reported that this compound effectively reduced markers of inflammation in vitro, indicating its promise as an anti-inflammatory agent .
  • Oncology Applications : Preliminary results from cancer cell line studies showed that the compound inhibited cell proliferation and induced apoptosis in specific cancer types .

Q & A

Q. What synthetic routes are commonly employed for 7,7-dimethyl-6-azaspiro[3.4]octane hydrochloride, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like this compound typically involves cyclization strategies using ketones or aldehydes with amines. For example, analogous spiro compounds (e.g., 7,7-difluoro-5-azaspiro[3.4]octane hydrochloride) are synthesized via reductive amination or acid-catalyzed cyclization . Optimization can be achieved using factorial design to test variables like temperature, solvent polarity, and catalyst loading . Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

Key techniques include:

  • NMR spectroscopy : To confirm spirocyclic structure and substituent positions.
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., des-methyl analogs).
  • X-ray crystallography : To resolve stereochemical ambiguities in crystalline forms. Method validation should follow ICH guidelines, including specificity, linearity, and precision testing using spiked impurity standards .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

Stability studies should assess degradation kinetics via accelerated thermal stress (40–60°C) and pH-dependent hydrolysis (pH 1–13). For spirocyclic amines, the hydrochloride salt generally enhances aqueous solubility but may increase hygroscopicity. Monitor degradation products (e.g., ring-opened amines) using stability-indicating HPLC methods .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Byproducts often arise from competing pathways, such as over-alkylation or ring-opening. For example, dimethylation at unintended positions could occur if steric hindrance is miscalculated. Isotopic labeling (e.g., 15^{15}N-tracing) and DFT calculations can map reaction pathways and transition states to identify bottlenecks .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Molecular docking (AutoDock Vina) and MD simulations can model binding affinities to targets like monoamine oxidases or GPCRs, leveraging structural analogs (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) as templates . QSAR models may further correlate substituent effects (e.g., dimethyl groups) with activity.

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies may stem from bioavailability differences or metabolite interference. Strategies include:

  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution.
  • Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites.
  • Dose-response recalibration : Adjust in vivo dosing to match in vitro IC50_{50} values .

Methodological Notes

  • Experimental Design : Use response surface methodology (RSM) for multi-variable optimization .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to resolve complex spectral or chromatographic data .
  • Safety : Handle hydrochloride salts in fume hoods to avoid inhalation; store under inert atmosphere to prevent hygroscopic degradation .

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